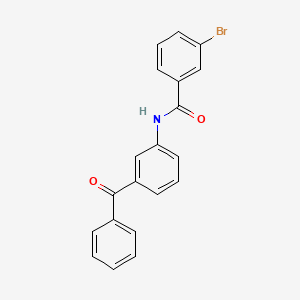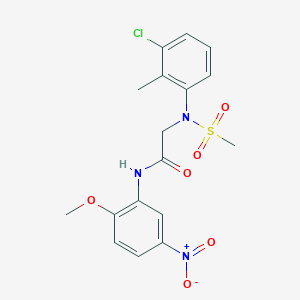
N-(3-benzoylphenyl)-3-bromobenzamide
Overview
Description
N-(3-benzoylphenyl)-3-bromobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoylphenyl)-3-bromobenzamide typically involves the reaction of 3-bromobenzoic acid with 3-aminobenzophenone. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoylphenyl)-3-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of various substituted benzamides.
Reduction Reactions: Formation of benzyl alcohol derivatives.
Oxidation Reactions: Formation of benzoic acid derivatives.
Scientific Research Applications
N-(3-benzoylphenyl)-3-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-benzoylphenyl)-3-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect. The compound may also influence signaling pathways by altering the expression or activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-benzoylphenyl)-1H-indole-2-carboxamide: Similar structure with an indole moiety instead of a bromobenzamide group.
N-(4-benzoylphenyl)-3-bromobenzamide: Similar structure with the benzoyl group attached to the para position of the phenyl ring.
N-(3-benzoylphenyl)-3-chlorobenzamide: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
N-(3-benzoylphenyl)-3-bromobenzamide is unique due to the presence of both a benzoyl group and a bromobenzamide moiety, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the benzoyl group provides a versatile pharmacophore for drug design. This combination of features makes this compound a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(3-benzoylphenyl)-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO2/c21-17-10-4-9-16(12-17)20(24)22-18-11-5-8-15(13-18)19(23)14-6-2-1-3-7-14/h1-13H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUMCMNBWLANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2-ethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3648616.png)
![3-(5-bromo-2-methoxyphenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3648628.png)
![Methyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate](/img/structure/B3648633.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3648646.png)
![N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B3648650.png)
![ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3648655.png)

![4-[5-[(4-bromobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B3648663.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3648666.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B3648672.png)
![N-(4-METHOXYPHENYL)-4-METHYL-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}BENZAMIDE](/img/structure/B3648680.png)
![N-{4-[(3-chloro-4-methoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3648696.png)
![N-isobutyl-2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3648700.png)
![5'-[(2-chlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B3648715.png)
